

VPC-18005: A Small Molecule Inhibitor of the ERG Transcription Factor

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of prostate cancer research, the aberrant expression of the ETS-related gene (ERG) due to chromosomal translocations, most commonly the TMPRSS2-ERG gene fusion, represents a major oncogenic driver in approximately 50% of cases.[1] This fusion leads to the androgen-regulated overexpression of the ERG transcription factor, which plays a critical role in prostate cancer development and progression.[1] The transcription factor nature of ERG has historically rendered it a challenging therapeutic target.[2] However, the development of small molecule inhibitors has opened new avenues for therapeutic intervention. This technical guide focuses on **VPC-18005**, a novel small molecule antagonist of ERG, providing an in-depth overview of its mechanism of action, quantitative efficacy, and the detailed experimental protocols for its characterization.[1][3]

Mechanism of Action

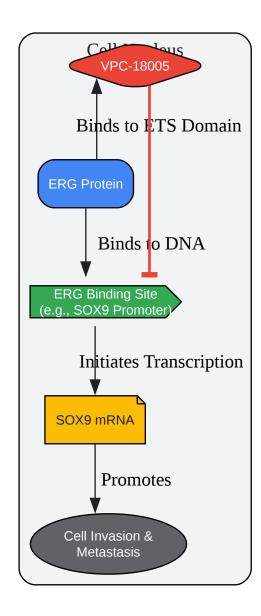
VPC-18005 was identified through a rational, in-silico drug design approach aimed at directly targeting the DNA-binding ETS domain of the ERG protein.[1][3] Its mechanism of action is centered on the steric hindrance of the ERG-DNA interaction.[1][4]

Biophysical and molecular modeling studies have demonstrated that **VPC-18005** directly binds to a pocket within the ERG-ETS domain.[3] This binding event physically obstructs the ability of ERG to engage with its cognate DNA sequences, thereby inhibiting its transcriptional activity.[1]



[3] A key interaction involves the perturbation of Tyr371, a critical residue for the ERG-DNA interaction.[3] Unlike some other targeted therapies, **VPC-18005** does not induce the degradation of the ERG protein.[5] Instead, its efficacy lies in the direct disruption of ERG's primary function as a transcriptional regulator.[3][5]

The inhibition of ERG's transcriptional activity by **VPC-18005** leads to the downstream modulation of ERG target genes. One such critical target is SOX9, a transcription factor implicated in prostate cancer invasion.[3] By preventing ERG from binding to the SOX9 promoter, **VPC-18005** effectively downregulates SOX9 expression, contributing to its anti-invasive properties.[3]



Blocks Binding

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Figure 1: Mechanism of Action of VPC-18005.

Quantitative Data

The efficacy of **VPC-18005** has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Cell Line	Description	IC50 (μM)	Reference
PNT1B-ERG	ERG-overexpressing prostate epithelial cells	3	[3]
VCaP	ERG-positive prostate cancer cells	6	[3]
Table 1: Half-maximal inhibitory concentration (IC50) of VPC-18005 on ERG-mediated luciferase activity.			



Assay Type	Cell Line	Treatment	Result	Reference
Cell Viability (MTS)	PNT1B-ERG, VCaP, PC3	VPC-18005 (0.2– 25 μM)	No significant decrease in cell viability	[3]
Cell Migration	PNT1B-ERG	5 μM VPC-18005	Significant reduction in cell migration	[3]
Cell Invasion	PNT1B-ERG	VPC-18005 treatment	Significant reduction in the rate of invasion	
Gene Expression	VCaP	VPC-18005 treatment	Dose-dependent inhibition of SOX9 expression	
In vivo Metastasis	PNT1B-ERG, VCaP	1 μM and 10 μM VPC-18005 in zebrafish	20-30% decrease in the dissemination of cancer cells at 1 or 10 μΜ.[6] Significant reduction in metastasis at 10 μΜ.	[6]
Table 2: Summary of in vitro and in vivo effects of VPC-				

Experimental Protocols

18005.

This section provides detailed methodologies for the key experiments used to characterize **VPC-18005**.



Dual-Luciferase Reporter Assay for ERG Transcriptional Activity

This assay quantitatively measures the ability of **VPC-18005** to inhibit ERG-driven gene expression.

- Cell Lines: PNT1B-ERG and VCaP cells.
- Reagents:
 - Dual-Luciferase® Reporter Assay System (Promega)
 - pETS-luciferase reporter vector (containing ERG binding sites upstream of the luciferase gene)
 - Renilla luciferase control vector
 - Transfection reagent (e.g., Lipofectamine)
 - VPC-18005 stock solution (in DMSO)
 - Cell culture medium
- Protocol:
 - Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
 - Co-transfect cells with the pETS-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
 - After 24 hours, replace the medium with fresh medium containing various concentrations of VPC-18005 (e.g., 0.1 to 100 μM) or DMSO as a vehicle control.[3]
 - Incubate the cells for an additional 24-48 hours.



- Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
- Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability (MTS) Assay

This assay assesses the cytotoxicity of **VPC-18005**.

- Cell Lines: PNT1B-ERG, VCaP, and PC3 (ERG-negative control).
- · Reagents:
 - CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
 - VPC-18005 stock solution (in DMSO)
 - Cell culture medium
- Protocol:
 - Seed cells in a 96-well plate at a suitable density.
 - Allow cells to attach overnight.
 - Treat cells with a range of VPC-18005 concentrations (e.g., 0.2 to 25 μM) or DMSO control for 72 hours.[3]
 - Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[3]
 - Measure the absorbance at 490 nm using a microplate reader.
 - Express the results as a percentage of the viability of the DMSO-treated control cells.



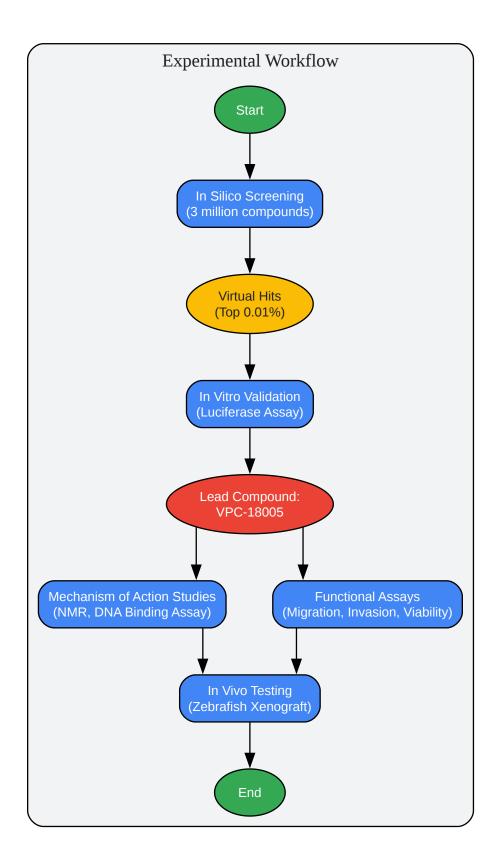
Real-Time Cell Migration and Invasion Assay (xCelligence)

This assay monitors the effect of **VPC-18005** on cell motility in real-time.

- Cell Lines: PNT1B-Mock and PNT1B-ERG cells.
- Reagents:
 - xCelligence RTCA DP instrument and CIM-Plates (ACEA Biosciences)
 - Matrigel (for invasion assay)
 - Serum-free medium
 - Medium with chemoattractant (e.g., fetal bovine serum)
 - VPC-18005 stock solution (in DMSO)
- Protocol:
 - For Invasion Assay: Coat the top chamber of the CIM-Plate with a thin layer of Matrigel and allow it to solidify.
 - Add medium with a chemoattractant to the lower chamber of the CIM-Plate.
 - Seed cells in serum-free medium in the upper chamber.
 - Allow the cells to settle for 30 minutes at room temperature.
 - Place the CIM-Plate in the xCelligence instrument and monitor cell migration/invasion in real-time.
 - After 24 hours, add VPC-18005 (e.g., 5 μM) or DMSO to the upper chamber.[3]
 - Continue to monitor the cell index, which is a measure of the number of cells that have migrated through the membrane.



 Analyze the data to determine the effect of VPC-18005 on the rate of migration and invasion.





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Figure 2: Discovery and Characterization Workflow for VPC-18005.

Zebrafish Xenograft Model for Metastasis

This in vivo model assesses the ability of VPC-18005 to inhibit cancer cell dissemination.

- Animal Model: Wild-type zebrafish (Danio rerio) embryos.
- Cell Lines: Fluorescently labeled PNT1B-ERG and VCaP cells.
- · Reagents:
 - VPC-18005 stock solution (in DMSO)
 - Phenylthiourea (PTU) to prevent pigment formation
- Protocol:
 - Generate and raise zebrafish embryos according to standard protocols. Add PTU at 10 hours post-fertilization (hpf).
 - At 48 hpf, microinject fluorescently labeled prostate cancer cells into the yolk sac of the zebrafish embryos.
 - \circ After injection, transfer the embryos to fresh water containing different concentrations of **VPC-18005** (e.g., 1 μM and 10 μM) or DMSO.
 - Replace the treatment solution daily for 5 days.[7]
 - Monitor the embryos daily using fluorescence microscopy to observe the dissemination of cancer cells from the yolk sac to other parts of the embryo.
 - Quantify the number of embryos with metastatic foci and analyze the data statistically.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Direct Binding



NMR spectroscopy is used to confirm the direct physical interaction between **VPC-18005** and the ERG-ETS domain.

- Materials:
 - Purified, isotopically labeled (e.g., ¹⁵N) ERG-ETS domain protein
 - VPC-18005
 - NMR buffer
- Protocol:
 - Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled ERG-ETS domain.
 - Titrate increasing concentrations of VPC-18005 into the protein sample.
 - Acquire an HSQC spectrum at each titration point.
 - Monitor for chemical shift perturbations (changes in the positions of peaks in the spectrum).
 - Significant chemical shift changes in specific amino acid residues upon addition of VPC 18005 indicate direct binding to those regions of the protein.

Conclusion

VPC-18005 represents a promising lead compound for the development of therapies targeting ERG-positive prostate cancer. Its well-defined mechanism of action, potent in vitro and in vivo activity, and favorable non-toxic profile make it a valuable tool for both basic research and preclinical drug development.[3] The detailed experimental protocols provided in this guide are intended to facilitate further investigation into **VPC-18005** and the broader field of ERG inhibition. Future medicinal chemistry efforts may further enhance its activity into the submicromolar or nanomolar range.



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